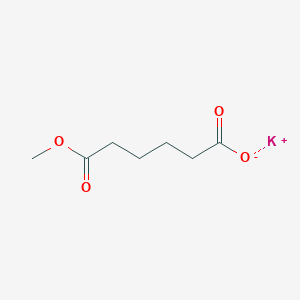
2-(2-Chloroethyl)oxirane
Descripción general
Descripción
2-(2-Chloroethyl)oxirane, also known as Epichlorohydrin, is a compound with the molecular formula C4H7ClO . It has an average mass of 106.551 Da and a Monoisotopic mass of 106.018539 Da .
Molecular Structure Analysis
The InChI code for 2-(2-Chloroethyl)oxirane is 1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
The ring-opening reaction of oxirane by a carboxylic acid initiated by a tertiary amine is a common reaction involving 2-(2-Chloroethyl)oxirane . This reaction leads to the formation of β-hydroxypropyl ester .Physical And Chemical Properties Analysis
2-(2-Chloroethyl)oxirane has a density of 1.1±0.1 g/cm3, a boiling point of 133.0±13.0 °C at 760 mmHg, and a vapour pressure of 10.6±0.2 mmHg at 25°C . It has a flash point of 41.0±3.9 °C and an index of refraction of 1.449 .Aplicaciones Científicas De Investigación
Production of Epoxy Resins
The largest use of 2-(2-Chloroethyl)oxirane, also known as Epichlorohydrin, is in the production of epoxy resins . It is most often combined with bisphenol A in a base-catalyzed condensation reaction to produce the resin bisphenol A diglycidyl ether .
Reagent for Chemical Synthesis
2-(2-Chloroethyl)oxirane is used as a reagent for chemical and polymer synthesis . Its bifunctional nature allows it to react with a wide range of compounds, making it a versatile tool in the synthesis of complex molecules.
Solvent for Resins and Coatings
This compound is also used as a solvent for resins and coatings . Its unique properties make it suitable for dissolving a wide range of substances, particularly those used in the production of paints, varnishes, and other coatings.
Ring-Expansion Reactions
In organic chemistry, 2-(2-Chloroethyl)oxirane is used in ring-expansion reactions . These reactions are a key method for the synthesis of larger cyclic compounds from smaller ones, and are widely used in the creation of complex organic molecules.
Environmental Impact
While not a direct application, it’s important to note the environmental impact of 2-(2-Chloroethyl)oxirane. It’s classified as a hazardous substance and requires careful handling . Its production and use have potential environmental implications, and it’s important for researchers and industries to manage its use responsibly.
Mecanismo De Acción
Direcciones Futuras
While specific future directions for 2-(2-Chloroethyl)oxirane were not found in the search results, oxiranes in general are key components in the synthesis of pharmaceutical and natural products . Therefore, research into the properties and reactions of 2-(2-Chloroethyl)oxirane could contribute to advancements in these fields.
Propiedades
IUPAC Name |
2-(2-chloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKILGNDJEIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13067-79-3, 948594-94-3 | |
| Record name | 2-(2-Chloroethyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-Chloro-1,2-epoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloroethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-CHLOROETHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)





